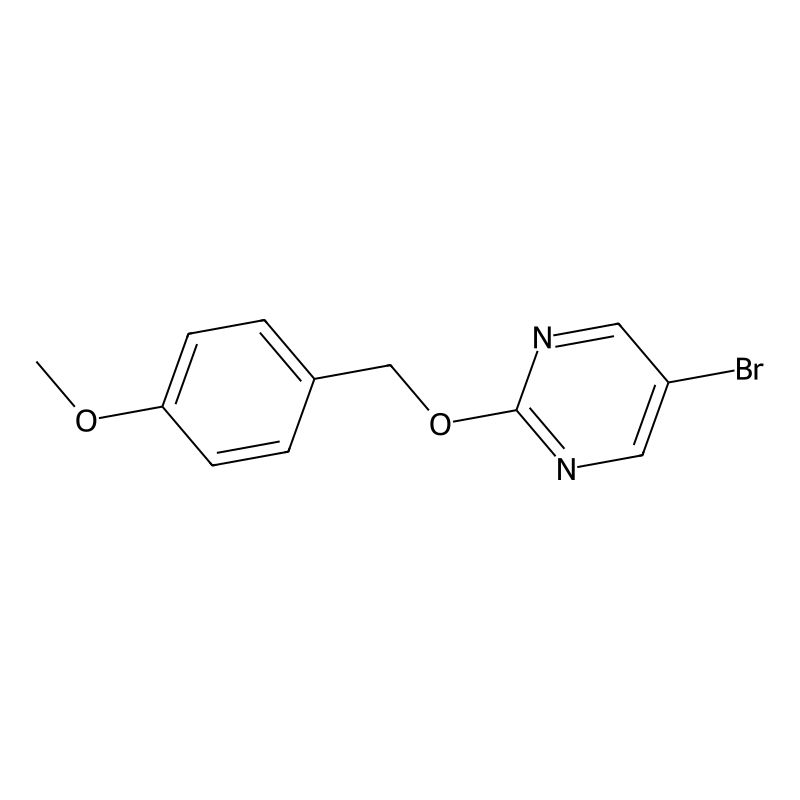5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Identity
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is an organic compound with the molecular formula C12H11BrN2O2. It is classified as a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements and aromatic properties. Suppliers typically sell this compound as a research chemical without specifying a particular application [, ].
Potential Research Applications
- Synthetic intermediate: This compound could be a building block used to create more complex molecules with desired properties []. Organic chemistry research often involves the synthesis of new molecules, and intermediate compounds are often used in this process.
- Pharmaceutical research tool: The presence of a bromine atom and a pyrimidine ring suggests this molecule might share some structural similarities with existing drugs. Researchers might use it to study biological processes or design new drugs [].
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a chemical compound characterized by the presence of a bromine atom and a methoxybenzyloxy group attached to a pyrimidine ring. The molecular formula for this compound is , and it has a molecular weight of approximately 298.14 g/mol. The structure features a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with substitutions at positions 2 and 4. The methoxybenzyloxy group enhances its solubility and potential reactivity in various chemical environments.
Research indicates that compounds related to 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine exhibit significant biological activities, particularly in the field of antitumor and antiviral research. Pyrimidine derivatives have been studied for their potential as anticancer agents due to their ability to interfere with cellular processes such as DNA replication and repair. Specific studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological evaluation .
The synthesis of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine typically involves several steps:
- Starting Material Preparation: The synthesis often begins with commercially available pyrimidine derivatives.
- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination methods.
- Substitution Reaction: The methoxybenzyloxy group is introduced via nucleophilic substitution, where a suitable nucleophile reacts with the brominated pyrimidine .
For example, one method involves reacting 5-bromo-2-chloropyrimidine with 4-methoxybenzyl alcohol in the presence of a base to facilitate the formation of the ether bond .
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine has several potential applications:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in the development of new anticancer or antiviral drugs.
- Chemical Probes: It can be used as a chemical probe in biological studies to understand the mechanisms of action of pyrimidine derivatives.
- Material Science: Its unique structure may allow for applications in developing new materials with specific electronic or optical properties.
Interaction studies involving 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine focus on its binding affinity and interaction mechanisms with biological targets, such as enzymes or receptors involved in cancer progression or viral replication. These studies are crucial for understanding how modifications to the pyrimidine structure can enhance or inhibit biological activity, guiding future drug design efforts.
Several compounds share structural similarities with 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-chloro-4-(4-methoxybenzyl)oxy-pyrimidine | Contains chlorine instead of bromine | May exhibit different reactivity profiles |
| 5-Fluoro-2-(4-methoxybenzyloxy)pyrimidine | Fluorinated derivative | Potentially enhanced metabolic stability |
| 2-(4-Methoxybenzyloxy)-5-methylpyrimidine | Methyl group substitution | Different biological activity profile |
| 5-Bromo-2,4-dimethoxypyrimidine | Two methoxy groups | Altered solubility and reactivity |
Each of these compounds exhibits unique properties that can influence their biological activity and applicability in medicinal chemistry, highlighting the importance of structural modifications in drug design.








